Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-propan-2-yl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8(2)11-7-14-12-5-4-9(6-10(11)12)13(15)16-3/h4-8,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEMGUHPRJFIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate typically involves the Fischer indole synthesis, which is a classic method for constructing the indole ring system. The process begins with the reaction of phenylhydrazine with a ketone or aldehyde to form a hydrazone. This intermediate then undergoes acid-catalyzed cyclization to yield the indole derivative.
For the specific synthesis of this compound, the starting materials would include an appropriate substituted phenylhydrazine and a ketone such as acetone. The reaction conditions often involve heating the mixture in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate with structurally related indole derivatives, emphasizing substituent effects:
Key Observations:
- Lipophilicity: Propan-2-yl enhances logP relative to polar substituents (e.g., hydroxyethyl or methoxymethyl), favoring membrane permeability but possibly reducing aqueous solubility.
- Thermal Stability: Complex substituents like tetrahydrocarbazolone (8i) exhibit higher melting points (~210°C) due to rigid structures, whereas simpler analogs (e.g., methyl ester derivatives) lack such data .
Biological Activity
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate, a compound belonging to the indole family, has garnered attention for its biological activities, particularly in neuroprotection and potential therapeutic applications. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Chemical Formula : C12H15NO2
- CAS Number : 201287-01-6
- Molecular Weight : 205.25 g/mol
This compound features an indole ring, which is known for its diverse biological properties, and a carboxylate group that may enhance its solubility and reactivity.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of indole derivatives, including this compound. The following table summarizes key findings related to its neuroprotective activity:
The neuroprotective effects of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
- MAO-B Inhibition : Indole derivatives have been linked to the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters that can contribute to neurodegenerative diseases.
- Blood-Brain Barrier (BBB) Permeability : Some studies suggest that derivatives can enhance BBB permeability without compromising tight junction integrity, facilitating therapeutic delivery to the brain .
Antimicrobial Activity
In addition to neuroprotective properties, this compound exhibits antimicrobial activity. A comparative analysis of its activity against various pathogens is presented below:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 3.90 μg/mL |
| Escherichia coli | Antibacterial | Not effective |
| Candida albicans | Antifungal | Moderate activity (MIC ~7.80 μg/mL) |
These findings indicate that while the compound is effective against certain Gram-positive bacteria and fungi, it shows limited efficacy against Gram-negative bacteria like E. coli .
Case Studies and Clinical Implications
Several case studies have explored the therapeutic implications of this compound:
- Neurodegenerative Disorders : In animal models of Parkinson's disease, compounds with similar structures demonstrated significant protection against dopaminergic neuron loss and improved motor function.
- Cognitive Function : Preliminary studies suggest potential benefits in cognitive enhancement through modulation of neurotransmitter levels due to MAO-B inhibition.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, methyl indole-5-carboxylate derivatives can react with isopropyl halides or alcohols under acidic catalysis. A validated approach involves refluxing methyl indole-5-carboxylate with isopropyl bromide in toluene using pyridinium triflate as a catalyst, followed by purification via flash column chromatography (hexanes:Et₂O) . Precursor synthesis of indole-5-carboxylates often starts from indole-5-carboxylic acid, esterified with methanol under acidic conditions .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR : and NMR confirm substituent positions (e.g., isopropyl group at C3, ester at C5).
- IR : Peaks at ~1700 cm indicate ester carbonyl stretching.
- HRMS : Accurate mass analysis (e.g., [M+Na]) verifies molecular formula. Discrepancies in HRMS data (e.g., calculated vs. experimental) may indicate isotopic impurities or fragmentation .
Q. What solvents and catalysts optimize the synthesis of this compound?
- Methodological Answer : Toluene is preferred for Friedel-Crafts reactions due to its non-polarity and ability to stabilize carbocation intermediates. Pyridinium triflate (0.1 equiv) enhances electrophilic substitution at the indole C3 position. Reaction temperatures between 60–80°C balance reactivity and byproduct suppression .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional strain. For example, the isopropyl group’s orientation at C3 can be validated against calculated electron density maps. High-resolution data (>1.0 Å) minimizes R-factor discrepancies .
Q. What strategies enable regioselective functionalization at the indole C3 position?
- Methodological Answer : Electrophilic substitution is directed by the indole’s electron-rich C3 position. Steric effects from the isopropyl group can hinder further substitution. To introduce additional groups (e.g., cyanomethyl), prior deprotonation with LDA (lithium diisopropylamide) at low temperatures (−78°C) enables nucleophilic attack .
Q. How do computational methods predict the compound’s reactivity and bioactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes or receptors). For example, the trifluoromethyl analog shows enhanced binding affinity due to hydrophobic interactions .
Q. What contradictions exist in reported biological activities of indole-5-carboxylate derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability) or substituent effects. For instance, methyl groups at C3 may enhance metabolic stability but reduce solubility. Systematic SAR studies with controlled variables (e.g., logP, pKa) resolve these contradictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
